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Compound of Interest

Compound Name: 2-Oxo-2-phenylacetyl chloride
CAS No.: 25726-04-9
Cat. No.: B1310584
- 7

Executive Summary & Molecular Identity
2-Oxo0-2-phenylacetyl chloride is a highly reactive
-keto acid chloride used primarily as an electrophile in the synthesis of

-keto amides and esters—scaffolds frequently found in protease inhibitors and bioactive
heterocycles (e.g., isatin derivatives).

Its spectroscopic signature is defined by the "Dual Carbonyl" motif: the interplay between the
electron-deficient acid chloride and the conjugated ketone.
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IUPAC Name

2-0Ox0-2-phenylacetyl chloride

Common Names

Phenylglyoxylyl chloride; Benzoylformyl chloride

CAS Number 16191-34-7
C
Molecular Formula H
Clo
Molecular Weight 168.58 g/mol

Physical State

Yellow/Orange fuming liquid

Reactivity Hazard

Lachrymator; Hydrolyzes rapidly to

Benzoylformic acid

Synthesis & Handling Workflow

Senior Scientist Insight: Commercial samples of this acid chloride often degrade into

benzoylformic acid due to moisture ingress. For critical applications, fresh preparation via the

reaction of benzoylformic acid with thionyl chloride (SOCI

) is recommended.

Synthesis Pathway

The transformation proceeds via nucleophilic attack of the carboxylic acid on thionyl chloride,

followed by the elimination of SO

and HCI.[1]
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Figure 1: Synthesis pathway via Thionyl Chloride. Note the evolution of gas requiring proper
ventilation.

Handling Protocol:

¢ Inert Atmosphere: All spectroscopic sampling (NMR tubes, IR plates) must be prepared
under Nitrogen or Argon.

¢ Solvent Choice: Use anhydrous CDCI

(stored over molecular sieves) for NMR to prevent in-situ hydrolysis, which yields a false
proton signal at ~10-12 ppm (carboxylic acid OH).

Spectroscopic Analysis
A. Infrared Spectroscopy (IR)

The IR spectrum is the most immediate diagnostic tool. The molecule displays a characteristic
doublet in the carbonyl region, distinguishing it from simple benzoyl chloride or acetophenone.

e Acid Chloride C=0 (~1775-1790 cm~1): The chlorine atom is electronegative (inductive
effect -1), withdrawing electron density and shortening the C=0 bond, raising the stretching
frequency.

o Ketone C=0 (~1680-1690 cm~1): The ketone is conjugated with the phenyl ring, which
lowers the bond order (resonance), reducing the frequency compared to aliphatic ketones
(~1715 cm™1).
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Vibration Mode Frequency (cm™?) Intensity Notes
C=0[2][3] (Acid Sharp, diagnostic for
) 1775 -1790 Strong
Chloride) COCI.
Conjugated with
C=0 (Ketone) 1680 — 1690 Strong )
Phenyl ring.[4]
) ) Ring breathing
C=C (Aromatic) 1595, 1580 Medium
modes.
] Just above 3000
C-H (Aromatic) 3060 — 3080 Weak

cmL,

B. Nuclear Magnetic Resonance (NMR)[5][6][7][8]

H NMR (Proton)

Diagnostic Value:Negative confirmation. The spectrum should show only aromatic signals. The
presence of any aliphatic protons indicates contamination.

e Region: 7.4 ppm — 8.1 ppm.
o Pattern: Typical monosubstituted benzene pattern.
o Ortho protons: ~8.0-8.1 ppm (Deshielded by the adjacent carbonyls).

o Meta/Para protons: ~7.5-7.7 ppm (Multiplet).

C NMR (Carbon-13)

Diagnostic Value:High. Distinguishes the two chemically distinct carbonyl environments.
o Ketone Carbonyl (

~184-188 ppm):

o This carbon is directly bonded to the aromatic ring and the acid chloride carbon. It is highly
deshielded (downfield) but slightly less so than a standard diaryl ketone due to the
adjacent electron-withdrawing COCI group affecting resonance.
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» Acid Chloride Carbonyl (
~164-168 ppm):

o Despite the electronegative chlorine, acid chloride carbons typically appear upfield of
ketones (similar to esters/amides) due to the balance of inductive withdrawal and lone-pair
donation (mesomeric effect) from the Chlorine.

Chemical Shift (

Carbon Environment Multiplicity (DEPT)
ppm)

C=0 (Ketone) 186.5 Quaternary (C)

C=0 (Acid Chloride) 166.2 Quaternary (C)

Ar-C (Ipso) 134.8 Quaternary (C)

Ar-C (Para) 136.2 CH

Ar-C (Ortho) 1315 CH

Ar-C (Meta) 129.4 CH

(Note: Exact shifts may vary +1 ppm depending on solvent and concentration).

C. Mass Spectrometry (MS)

The mass spectrum is dominated by

-cleavage fragmentation typical of benzoyl derivatives.

e Molecular lon (M+): m/z 168 (observed, often weak). Look for the 3:1 isotope ratio
(35CI/37Cl) at 168/170.

o Base Peak: m/z 105 (Benzoyl cation, Ph-CO

). This results from the loss of the COCI radical or sequential loss of Cl and CO.

e Secondary Fragment: m/z 77 (Phenyl cation, Ph
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Figure 2: Mass Spectrometry Fragmentation Logic. The stability of the benzoyl cation (m/z 105)
makes it the dominant species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. masterorganicchemistry.com [masterorganicchemistry.com]
e 2. IR Absorption Table [webspectra.chem.ucla.edu]

¢ 3. uobabylon.edu.iq [uobabylon.edu.iq]

e 4. chem.pg.edu.pl [chem.pg.edu.pl]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profile of 2-Oxo-2-
phenylacetyl Chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1310584#spectroscopic-data-of-2-oxo-2-
phenylacetyl-chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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